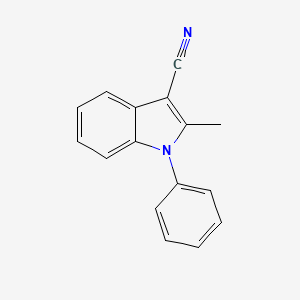

2-Methyl-1-phenyl-1H-indole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-phenyl-1H-indol-3-carbonitril ist eine heterocyclische Verbindung, die zur Indol-Familie gehört. Indole sind aufgrund ihres Vorkommens in verschiedenen Naturprodukten und Pharmazeutika von Bedeutung. Diese Verbindung zeichnet sich durch eine Phenylgruppe an der 1-Position, eine Methylgruppe an der 2-Position und eine Carbonitrilgruppe an der 3-Position des Indolrings aus. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsobjekt in der organischen Chemie und der medizinischen Chemie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-1-phenyl-1H-indol-3-carbonitril kann über mehrere Synthesewege erfolgen. Eine übliche Methode beinhaltet die Fischer-Indol-Synthese, bei der Phenylhydrazin in Gegenwart eines sauren Katalysators mit einem Keton oder Aldehyd reagiert. Beispielsweise kann die Reaktion von Phenylhydrazin mit 2-Methyl-3-oxobutanitril unter sauren Bedingungen das gewünschte Indolderivat ergeben .

Industrielle Produktionsverfahren

Die industrielle Produktion von Indolderivaten erfolgt oft in großem Maßstab durch die Fischer-Indol-Synthese aufgrund ihrer Effizienz und hohen Ausbeute. Die Reaktionsbedingungen werden optimiert, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Skalierbarkeit des Prozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-1-phenyl-1H-indol-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in eine Aminogruppe umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring, insbesondere an der 3-Position, stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können mit geeigneten Katalysatoren und Lösungsmitteln eingeführt werden.

Hauptprodukte

Oxidation: Oxo-Derivate des Indolrings.

Reduktion: Amino-Derivate an der 3-Position.

Substitution: Halogenierte oder nitrosubstituierte Indolderivate.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-phenyl-1H-indol-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorstufe zur Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer-Eigenschaften, untersucht.

Medizin: Für seine Rolle in der Arzneimittelentwicklung, insbesondere bei der Gestaltung von Molekülen, die mit bestimmten biologischen Zielstrukturen interagieren können, untersucht.

Industrie: Zur Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-1-phenyl-1H-indol-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Indolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Carbonitrilgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und deren Funktion beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation von Rezeptor-Signalwegen.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Methyl-1H-indol-3-carbonitril

- 2-Phenyl-1H-indol-3-carbonitril

- 3-Methyl-1-phenyl-1H-indol

Einzigartigkeit

2-Methyl-1-phenyl-1H-indol-3-carbonitril ist aufgrund der spezifischen Anordnung seiner Substituenten einzigartig. Das Vorhandensein sowohl einer Methylgruppe an der 2-Position als auch einer Phenylgruppe an der 1-Position, zusammen mit einer Carbonitrilgruppe an der 3-Position, verleiht ihm besondere chemische und biologische Eigenschaften. Diese einzigartige Struktur kann zu unterschiedlichen Reaktivitätsmustern und biologischen Aktivitäten im Vergleich zu anderen Indolderivaten führen.

Eigenschaften

CAS-Nummer |

922184-53-0 |

|---|---|

Molekularformel |

C16H12N2 |

Molekulargewicht |

232.28 g/mol |

IUPAC-Name |

2-methyl-1-phenylindole-3-carbonitrile |

InChI |

InChI=1S/C16H12N2/c1-12-15(11-17)14-9-5-6-10-16(14)18(12)13-7-3-2-4-8-13/h2-10H,1H3 |

InChI-Schlüssel |

PNBWKWPILIFOOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)